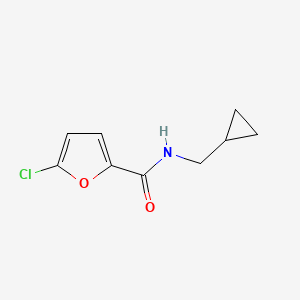
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPPC and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
CPPC has various potential scientific research applications, including its use as an anti-inflammatory agent, a potential treatment for cancer, and an inhibitor of bacterial growth. Studies have shown that CPPC can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPPC has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of CPPC is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CPPC has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPPC has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPPC has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its anti-inflammatory effects. Studies have also shown that CPPC can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPPC has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPPC in lab experiments is its potential as a treatment for cancer and inflammatory diseases. CPPC has also been shown to have low toxicity levels, which makes it a safer alternative to other anti-inflammatory and anti-cancer drugs. However, one limitation of using CPPC in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are various future directions for the research and development of CPPC. One potential direction is the development of new synthesis methods that can increase the yield and purity of CPPC. Another direction is the exploration of CPPC's potential as a treatment for other diseases, such as autoimmune diseases and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPPC and its potential interactions with other drugs.
Méthodes De Synthèse
CPPC can be synthesized using various methods, including the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and thionyl chloride in the presence of triethylamine. Another method involves the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and phosphoryl chloride in the presence of triethylamine. CPPC can also be synthesized using the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and oxalyl chloride in the presence of triethylamine.
Propriétés
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCQMOQHUKTCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
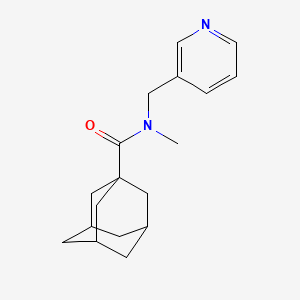
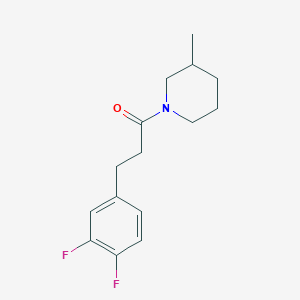
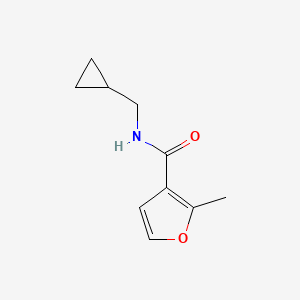
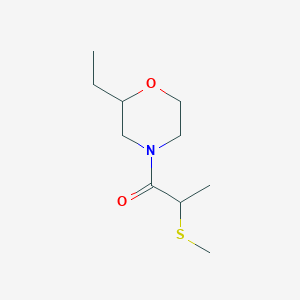
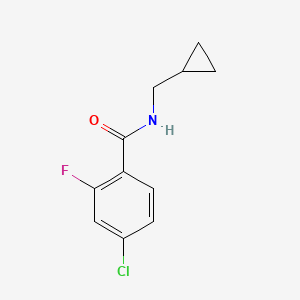
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
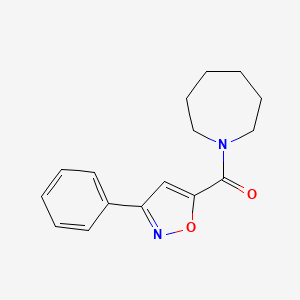
![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)


